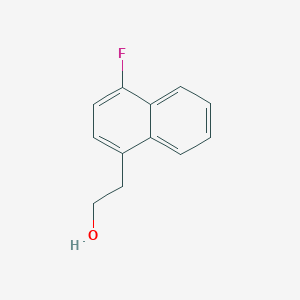

2-(4-Fluoro-1-naphthyl)ethanol

Description

Contextual Significance of Fluorinated Naphthalene (B1677914) Derivatives in Organic Synthesis

Fluorinated naphthalene derivatives are of paramount importance in the field of organic synthesis, primarily due to the unique attributes that the fluorine atom imparts to the parent molecule. The incorporation of fluorine can lead to:

Enhanced Metabolic Stability: In medicinal chemistry, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes, thereby enhancing bioavailability.

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron density of the aromatic ring, influencing the molecule's reactivity and its interactions with biological targets.

Improved Binding Affinity: The presence of fluorine can lead to more favorable interactions with protein binding pockets, potentially increasing the potency of a therapeutic agent.

These properties have made fluorinated naphthalene derivatives valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Research into this class of compounds has led to the development of novel CCR3 antagonists for the treatment of inflammatory diseases. nih.gov

Rationale for Dedicated Academic Investigation of 2-(4-Fluoro-1-naphthyl)ethanol

While extensive research dedicated solely to this compound is not widely available in peer-reviewed literature, the rationale for its academic investigation can be inferred from the broader interest in fluorinated aromatics. The specific placement of the fluorine atom at the 4-position of the naphthalene ring, combined with the ethanol (B145695) side chain at the 1-position, presents a unique molecular architecture.

A dedicated academic investigation would likely focus on:

Exploring its potential as a precursor for more complex molecules, particularly in the synthesis of novel drug candidates.

Investigating its photophysical properties , as naphthalene derivatives are known for their fluorescence.

Understanding the impact of the 4-fluoro substitution on the reactivity of the hydroxyl group and the aromatic system.

Serving as a model compound for studying the effects of fluorination on the chemical and biological properties of naphthalene derivatives.

Given the limited publicly available research on this specific compound, a thorough investigation is warranted to fully elucidate its properties and potential applications.

Overview of Key Research Areas and Methodological Approaches

The study of this compound would likely involve several key research areas and methodological approaches, drawing from established techniques in organic chemistry.

Key Research Areas:

Synthetic Chemistry: The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a primary focus.

Medicinal Chemistry: The compound could be used as a scaffold for the design and synthesis of new therapeutic agents.

Materials Science: Its fluorescent properties could be explored for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Methodological Approaches:

The synthesis of fluorinated naphthalenes can be challenging. Common methods that could be adapted for the synthesis of this compound include:

Nucleophilic Aromatic Substitution (SNAAr): Starting from a di-substituted naphthalene with a suitable leaving group.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

Modern Fluorination Reagents: The use of electrophilic fluorinating agents, such as Selectfluor, on a pre-functionalized naphthalene precursor.

The characterization of the compound would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Chemical and Physical Properties

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| CAS Number | 1000521-40-3 |

| Molecular Formula | C12H11FO |

| Molecular Weight | 190.22 g/mol |

| Purity | >97.0% |

Note: Data is based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLDUGPWVVKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluoro 1 Naphthyl Ethanol

Reaction Pathways and Transformation Mechanisms

The reactivity of 2-(4-fluoro-1-naphthyl)ethanol can be systematically explored by considering the likely transformations of its principal functional moieties. These include nucleophilic substitution at the fluorine-bearing carbon, electrophilic attack on the aromatic system, and reactions characteristic of the ethanol (B145695) side chain.

Nucleophilic Substitution Reactions Involving the Fluoro-Naphthalene Moiety

The presence of a fluorine atom on the naphthalene (B1677914) ring opens the door to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the fluoride (B91410) ion. The mechanism of SNAr reactions can be either a stepwise process, proceeding through a stable Meisenheimer intermediate, or a concerted mechanism with a single transition state. researchgate.net Recent studies suggest that for many fluoroarenes, a concerted pathway may be more common than previously thought. researchgate.net

The mechanism can be influenced by the reaction conditions. For instance, the use of a strong organic superbase like t-Bu-P4 can catalyze concerted SNAr reactions of aryl fluorides, even those that are electron-neutral or electron-rich, by a dual activation of the aryl fluoride and the anionic nucleophile. acs.org

Electrophilic Aromatic Substitution on the Naphthalene Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene, which, like benzene (B151609), undergoes substitution of a hydrogen atom by an electrophile. thieme-connect.com The regioselectivity of this reaction on a substituted naphthalene, such as this compound, is directed by the combined electronic and steric effects of the existing substituents.

The naphthalene ring system is generally more reactive towards electrophiles than benzene. Substitution can occur at either the α- or β-position. For naphthalene itself, α-substitution is generally favored kinetically due to the formation of a more stable carbocation intermediate (Wheland intermediate) that preserves a complete benzene ring in its resonance structures. thieme-connect.com

In this compound, we have two substituents to consider: the fluoro group at C4 and the ethanol group at C1. The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. The ethanol group is a weak activating group and is also ortho-, para-directing. The interplay of these directing effects will determine the position of further substitution. The most likely positions for electrophilic attack would be the remaining α-positions (C5 and C8) and the β-position ortho to the activating ethanol group (C2). The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the ethanol side chain potentially playing a significant role.

Reactions of the Ethanol Side Chain: Oxidation and Reduction Pathways

The primary alcohol moiety in this compound is susceptible to both oxidation and reduction reactions.

Oxidation:

Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. jst.go.jpnih.gov The choice of oxidizing agent and reaction conditions determines the final product. For the selective oxidation of primary alcohols to aldehydes, reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are commonly employed. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the corresponding carboxylic acid, 2-(4-fluoro-1-naphthyl)acetic acid. jst.go.jp Biocatalytic oxidation using alcohol dehydrogenases (ADHs) or oxidases offers a milder and more selective alternative for the conversion of alcohols to aldehydes or acids. frontiersin.orgmdpi.com

Reduction:

While the ethanol side chain is already in a reduced state, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or a halide, and subsequently be removed through a reduction process. For instance, conversion of the alcohol to the corresponding alkyl halide followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) would yield 1-ethyl-4-fluoronaphthalene. nih.gov

Table 1: Potential Oxidation and Reduction Products of the Ethanol Side Chain

| Starting Material | Reaction Type | Reagent/Catalyst Examples | Potential Product |

| This compound | Mild Oxidation | PCC, Swern Oxidation | 2-(4-Fluoro-1-naphthyl)acetaldehyde |

| This compound | Strong Oxidation | KMnO₄, H₂CrO₄ | 2-(4-Fluoro-1-naphthyl)acetic acid |

| This compound | Reduction of OH (via halide) | 1. HBr 2. LiAlH₄ | 1-Ethyl-4-fluoronaphthalene |

Kinetic Studies of Reactivity

The rate of the reactions involving this compound is influenced by various factors, most notably the solvent and the presence of catalysts.

Solvent Effects on Reaction Rates and Mechanisms

The solvent plays a crucial role in the kinetics of nucleophilic aromatic substitution reactions. Theoretical studies on related fluoronaphthalene systems have shown that the activation energy barrier for SNAr reactions is significantly affected by the solvent. researchgate.net Generally, the activation energy is lowest in the gas phase and increases with the polarity of the solvent. researchgate.net

For SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often the most effective. researchgate.net This is because they can solvate the cation but not the nucleophile as strongly as protic solvents, thus increasing the effective nucleophilicity of the attacking species. In contrast, polar protic solvents like methanol (B129727) and water can form hydrogen bonds with the nucleophile, which stabilizes it and increases the activation energy barrier for the reaction. researchgate.netnih.gov

Table 2: Predicted Solvent Effects on the Rate of SNAr Reactions of this compound

| Solvent Type | Example Solvents | Predicted Effect on SNAr Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Rate Enhancement | Solvates the counter-ion of the nucleophile, increasing its reactivity. |

| Polar Protic | Water, Methanol, Ethanol | Rate Retardation | Solvates and stabilizes the nucleophile through hydrogen bonding, increasing the activation energy. |

| Nonpolar | Toluene, Hexane | Low Reactivity | Poor solubility of ionic nucleophiles and poor stabilization of the charged transition state. |

Catalytic Influences on Reaction Pathways

Catalysts can significantly alter the rate and selectivity of the reactions of this compound.

For Nucleophilic Aromatic Substitution:

As mentioned earlier, strong, non-nucleophilic bases like t-Bu-P4 can catalyze SNAr reactions of fluoroarenes, including those that are not strongly activated by electron-withdrawing groups. acs.org Phase-transfer catalysts can also be employed to facilitate SNAr reactions, especially when using solid inorganic nucleophiles like potassium fluoride, by transporting the nucleophile into the organic phase. nih.gov In some cases, nucleophilic catalysts like the iodide ion can accelerate substitution reactions by first displacing the original leaving group to form a more reactive intermediate. youtube.comyoutube.com

For Reactions of the Ethanol Side Chain:

The oxidation of the ethanol side chain can be catalyzed by a variety of systems. For example, stable nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives (e.g., AZADO) are highly efficient catalysts for the selective oxidation of primary alcohols to aldehydes in the presence of a co-oxidant. jst.go.jpnih.gov Biocatalytic methods, utilizing enzymes like alcohol dehydrogenases, are also a powerful tool for the selective oxidation and reduction of alcohols. frontiersin.orgmdpi.com The reduction of the hydroxyl group, after conversion to a better leaving group, is typically not a catalytic process in the traditional sense but is a stoichiometric reduction.

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior, particularly in the synthesis of chiral molecules. Research has focused on controlling the stereochemical outcome of reactions at the hydroxyl-bearing carbon atom.

One of the most effective methods for achieving high stereoselectivity is through biocatalytic reduction. The asymmetric reduction of the corresponding ketone, 4'-fluoro-1'-acetonaphthone, using whole-cell catalysts has been investigated. Studies have shown that certain microorganisms can produce (S)-(−)-1-(4-fluoro-1-naphthyl)ethanol with high enantiomeric excess. For instance, the yeast Rhodotorula kratochvilovae has been successfully employed for this transformation. In a documented biotransformation, this organism converted 4'-fluoro-1'-acetonaphthone to (S)-(−)-1-(4-fluoro-1-naphthyl)ethanol with a yield of 96.7%. researchgate.net This particular study highlights the preference of the microbial keto-reductase for producing the (S)-enantiomer. researchgate.net

The enantioselectivity of these biocatalytic reactions is often very high, with reports of enantiomeric excess (ee) values exceeding 99% for the reduction of various acetonaphthones. researchgate.net The reaction conditions, such as pH, temperature, and reaction time, are crucial for achieving optimal yield and stereoselectivity. researchgate.net

Below is a table summarizing the stereochemical outcome of the biocatalytic reduction of 4'-fluoro-1'-acetonaphthone.

Table 1: Stereochemical Outcome of Biocatalytic Reduction

| Substrate | Catalyst | Product | Yield | Enantiomeric Configuration |

|---|---|---|---|---|

| 4'-Fluoro-1'-acetonaphthone | Rhodotorula kratochvilovae | 1-(4-Fluoro-1-naphthyl)ethanol | 96.7% | (S)-(-) |

Data sourced from Verma et al. (2021) as cited in a related study. researchgate.net

While biocatalysis provides a direct route to enantiomerically pure this compound, other stereoselective chemical methods may also be applicable. General principles of asymmetric synthesis, such as the use of chiral catalysts for hydrogenation or chiral reducing agents, could potentially be applied to control the stereochemistry of its formation or subsequent reactions. uomustansiriyah.edu.iq However, specific data for such reactions involving this compound are not extensively documented in the current literature.

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is influenced by its chemical environment, including factors like pH, temperature, and the presence of oxidizing or reducing agents. The molecule possesses several reactive sites: the hydroxyl group, the aromatic naphthalene ring, and the carbon-fluorine bond, which dictate its degradation pathways.

Acidic and Basic Environments: In strongly basic solutions, dehydrofluorination could be a potential degradation pathway, analogous to the behavior of simpler fluoroalcohols like 2-fluoroethanol, which eliminates hydrogen fluoride to yield acetaldehyde. wikipedia.org For this compound, a strong base could potentially promote the elimination of HF, although the stability of the aromatic system makes this less favorable than in aliphatic fluoroalcohols. The hydroxyl group can be deprotonated in basic conditions, forming an alkoxide, which may alter its reactivity in subsequent reactions. The stability of polynaphthylimides, for example, is known to be affected by the chemical structure, with ether linkages being susceptible to hydrolysis. nih.gov

Oxidative and Reductive Environments: The primary alcohol group in this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to the corresponding aldehyde, 2-(4-fluoro-1-naphthyl)acetaldehyde, or further to the carboxylic acid, 2-(4-fluoro-1-naphthyl)acetic acid. Common oxidizing agents like potassium permanganate or Jones reagent could facilitate this transformation.

Conversely, the naphthalene ring system can be subjected to reduction under specific conditions, although this typically requires harsh reagents or catalytic hydrogenation. The fluorine substituent is generally stable to reduction.

Table 2: Potential Degradation Products of this compound

| Condition | Potential Reaction | Potential Product(s) |

|---|---|---|

| Strong Base | Dehydrofluorination (less likely) | Naphthyl vinyl ether derivatives |

| Mild Oxidation | Oxidation of alcohol | 2-(4-Fluoro-1-naphthyl)acetaldehyde |

| Strong Oxidation | Oxidation of alcohol | 2-(4-Fluoro-1-naphthyl)acetic acid |

Enzymatic Degradation: In biological systems or environments containing specific enzymes, this compound may undergo enzymatic degradation. By analogy with the metabolism of other naphthyl compounds like 1-naphthol (B170400), it is plausible that the aromatic ring could be hydroxylated. researchgate.net For instance, certain Pseudomonas strains are known to degrade carbaryl (B1668338) by first hydrolyzing it to 1-naphthol, which is then hydroxylated to 1,2-dihydroxynaphthalene. researchgate.net A similar enzymatic hydroxylation of the fluoronaphthyl ring of this compound could initiate a degradation cascade, leading to ring cleavage and further breakdown. The presence of the fluorine atom might influence the rate and regioselectivity of such enzymatic attacks.

The stability of the carbon-fluorine bond is generally high, making it resistant to cleavage under most physiological and moderate chemical conditions. However, specific enzymatic systems or highly reactive chemical species could potentially lead to its cleavage.

Derivatization and Functionalization Strategies for 2 4 Fluoro 1 Naphthyl Ethanol

Modification of the Hydroxyl Functional Group

The hydroxyl group is often the primary site for initial modifications, either to protect it during subsequent reactions on the aromatic ring or to introduce new functionalities that alter the molecule's properties.

The hydroxyl group of 2-(4-fluoro-1-naphthyl)ethanol can be readily converted into an ester or ether. These reactions are fundamental for installing protecting groups, which prevent the hydroxyl group from interfering with subsequent synthetic steps, particularly those involving strong bases or organometallic reagents. libretexts.org

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Common ester protecting groups include acetate (B1210297) and benzoate. Beyond protection, esterification can be used to synthesize derivatives with specific properties. For instance, reaction with chiral acids like Mosher's acid can produce diastereomeric esters, which are instrumental in determining the enantiomeric purity of the original alcohol via NMR spectroscopy. wikipedia.orgresearchgate.net

Etherification , another key strategy, involves the reaction of the corresponding alkoxide (formed by treating the alcohol with a strong base such as sodium hydride) with an alkyl halide. Common ether protecting groups that offer varying degrees of stability and ease of cleavage include benzyl (B1604629) (Bn), tetrahydropyranyl (THP), and silyl (B83357) ethers like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). The choice of protecting group is dictated by the reaction conditions of the subsequent synthetic steps.

Table 1: Common Protecting Groups for Alcohols and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions |

|---|---|---|

| Acetyl (Ac) | Acetic anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) or acid |

| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Stronger base (e.g., NaOH) or acid |

| Benzyl (Bn) | Benzyl bromide, NaH | Hydrogenolysis (e.g., H₂, Pd/C) |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride, Et₃N | Mild acid (e.g., AcOH) or fluoride (B91410) source (TBAF) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride, Imidazole | Acid (e.g., HCl) or fluoride source (TBAF) |

Activation of the hydroxyl group transforms it into a good leaving group, facilitating nucleophilic substitution reactions and expanding the range of accessible derivatives. libretexts.orgntu.ac.uk A common method is the conversion of the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. libretexts.org These sulfonate esters are excellent substrates for Sₙ2 reactions with a wide array of nucleophiles, allowing the introduction of azides, cyanides, thiols, and other functional groups.

Alternatively, the hydroxyl group can be directly replaced by a halogen. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, respectively. Reagents like diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group with fluorine. tcichemicals.com Furthermore, reagents such as Selectfluor™, while primarily known as electrophilic fluorinating agents, can also act as oxidants to mediate various "fluorine-free" functionalizations. mdpi.comresearchgate.net For instance, under specific conditions, they can promote the conversion of alcohols to carbonyl compounds or facilitate C-H functionalization at adjacent positions. mdpi.comnih.gov

Functionalization of the Fluoro-Naphthalene Ring System

The fluoro-naphthalene core of the molecule presents unique opportunities for functionalization, leveraging the electronic effects of the fluorine substituent and the inherent reactivity of the naphthalene (B1677914) system.

Directed Ortho Metalation (DoM) is a powerful technique for regioselective C-H bond functionalization. unblog.fr In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to a nearby ortho-position. unblog.fracs.org In this compound, both the fluorine atom and the (protected) hydroxyethyl (B10761427) side chain can potentially act as DMGs.

The fluorine atom is known to be a modest but effective DMG, promoting metalation at the adjacent C-H bond (the C-3 position). nih.govacs.org The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes with metal centers is enhanced compared to other positions. nih.govacs.org The process typically involves treating the substrate with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. unblog.fr The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl chlorides) to install a new substituent specifically at the C-3 position.

The protected ethanol (B145695) side chain (e.g., as an O-silyl ether) could also potentially direct metalation to the peri-position (C-8), a phenomenon known as peri-metalation in naphthalene systems. unblog.fr The regiochemical outcome would likely depend on the specific directing group, the base used, and the reaction conditions.

Table 2: Potential Electrophiles for Trapping Aryllithium Intermediates

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones (RCHO/R₂CO) | Secondary/Tertiary alcohol (-CH(OH)R / -C(OH)R₂) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Alkyl halides (R-X) | Alkyl group (-R) |

| Iodine (I₂) | Iodo group (-I) |

The halogen dance is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement offers a pathway to functionalize positions that are not easily accessible through other methods. rsc.orgclockss.org The reaction is typically initiated by deprotonation of the aromatic ring using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). wikipedia.orgresearchgate.net

In the context of a fluoro-naphthalene system, a halogen dance reaction could potentially be induced, although fluorine is generally less prone to migration than heavier halogens like bromine or iodine. clockss.org If a bromine or iodine atom were introduced onto the ring (e.g., via electrophilic halogenation or DoM followed by quenching with I₂), a subsequent halogen dance could be used to move this halogen to a thermodynamically more stable position. For example, a base-induced 1,2-migration could shift a halogen from the C-3 position to the C-2 position. wikipedia.org An acid-catalyzed halogen dance has also been reported for sterically strained systems like 1,8-dibromonaphthalene, where steric repulsion facilitates the rearrangement. wikipedia.orgnih.gov The migrated halogen can then serve as a handle for further transformations, such as cross-coupling reactions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical consideration in the functionalization of the this compound scaffold.

On the Ring: As discussed, DoM provides a highly regioselective method for introducing substituents at the position ortho to the directing group. The fluorine atom reliably directs functionalization to the C-3 position. nih.govacs.org Competition between the fluorine and the side-chain directing groups could lead to mixtures of products, but conditions can often be optimized to favor one regioisomer. Halogen-dance reactions provide an alternative route to achieving different regioselectivity by isomerizing an initial product to a more stable one. wikipedia.org Palladium-catalyzed C-H functionalization reactions also often exhibit high regioselectivity, guided by either directing groups or the inherent electronic properties of the substrate. beilstein-journals.orgacs.org

On the Side Chain: Reactions on the hydroxyl group are inherently regioselective to that position. However, under certain radical or photochemical conditions, functionalization of the α-carbon (the benzylic position) might compete with reactions on the hydroxyl group itself. nih.gov

Stereoselectivity becomes important when new chiral centers are created or when the existing stereocenter at the C-1 of the ethanol side chain influences the outcome of a reaction.

Derivatization of the Alcohol: If this compound is used as a racemic mixture, its reaction with a chiral derivatizing agent, such as the acid chloride of Mosher's acid or α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), produces a mixture of diastereomers. wikipedia.org These diastereomers can be distinguished and quantified by NMR or chromatography, allowing for the determination of the enantiomeric excess of the starting alcohol.

Reactions on the Ring: When performing reactions like DoM on an enantiomerically pure substrate, the chiral side chain can potentially induce diastereoselectivity in the addition of the electrophile, although this effect may be modest due to the distance between the stereocenter and the reactive site.

Creation of New Stereocenters: Aldol-type reactions involving the enolate of a derivative (e.g., the acetate ester) or the addition of organometallic reagents to a derivative (e.g., the corresponding aldehyde) would create a new stereocenter. The stereochemical outcome (syn vs. anti diastereomers) would depend significantly on the reaction mechanism and conditions, such as the geometry of the enolate or the nature of the chelating metal. ethz.ch

Computational and Theoretical Chemistry Studies on 2 4 Fluoro 1 Naphthyl Ethanol

Quantum Chemical Calculations

Geometry Optimization and Conformational Analysis (e.g., DFT, Ab Initio)

No studies detailing the optimized molecular structure or conformational landscape of 2-(4-Fluoro-1-naphthyl)ethanol using Density Functional Theory (DFT) or ab initio methods were found.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

No data on the Molecular Electrostatic Potential (MEP) map, which would identify the electrophilic and nucleophilic sites, or charge distribution analysis for this compound could be located.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There are no published Natural Bond Orbital (NBO) analyses to describe the intramolecular charge transfer and stabilizing interactions within this compound.

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Networks

No crystallographic data or computational studies were found that describe the hydrogen bonding patterns or other intermolecular forces that would govern the crystal packing of this compound.

Pi-Stacking Interactions within Naphthalene (B1677914) Systems

Pi-stacking (π-stacking) is a critical non-covalent interaction that governs the supramolecular assembly and crystal packing of aromatic systems. In molecules containing a naphthalene moiety, such as this compound, these interactions are particularly significant. The large, electron-rich π-system of the naphthalene core can interact favorably with adjacent aromatic rings, leading to stacked arrangements.

The interplay between π-stacking and other forces, like hydrogen bonds, is a subject of detailed computational investigation. For instance, studies on 1-naphthol (B170400) dimers have surprisingly shown a preference for a V-shaped, partially overlapping π-stacked structure over a classic hydrogen-bonded arrangement, highlighting the dominant role that π-interactions can play even in the presence of strong hydrogen-bonding groups like hydroxyls. nist.gov

Reduced Density Gradient (RDG) and Hirshfeld Surface Analyses

Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions in real space. By plotting the RDG against the electron density signed by the second Hessian eigenvalue, it is possible to identify and distinguish between weak interactions like van der Waals forces, stronger hydrogen bonds, and steric repulsion. For this compound, an RDG analysis would be expected to reveal distinct low-density, low-gradient surfaces between molecules, corresponding to key intermolecular contacts. These would include broad surfaces indicative of π-π stacking between naphthalene rings, as well as localized surfaces corresponding to H···F, O···H, and H···H contacts.

Hirshfeld surface analysis complements RDG by mapping intermolecular contacts onto a 3D surface around the molecule. The surface is colored according to properties like dnorm, which highlights contacts shorter than the sum of van der Waals radii in red. For a molecule like this compound, the Hirshfeld surface would visually represent the landscape of its intermolecular interactions. Analysis of related crystal structures containing both naphthalene and fluoro-phenyl groups suggests that H···H contacts typically account for the largest percentage of the surface area. nih.govnih.gov Other significant contributions are expected from C···H/H···C, O···H/H···O, and F···H/H···F contacts, quantifying their relative importance in the crystal packing. nih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this compound, the fingerprint plot would likely show characteristic spikes and patterns corresponding to the specific intermolecular contacts, such as the distinct "wings" associated with C-H···π interactions and sharp spikes indicating hydrogen bonds.

Table 1: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution to Hirshfeld Surface | Description |

| H···H | ~30-40% | Represents the most frequent, albeit weak, van der Waals interactions. |

| C···H / H···C | ~20-25% | Includes C-H···π interactions crucial for packing aromatic systems. |

| O···H / H···O | ~10-15% | Corresponds to hydrogen bonding involving the hydroxyl group. |

| F···H / H···F | ~8-12% | Represents contacts involving the fluorine atom, contributing to the overall stability. |

| C···C | ~5-10% | Indicates regions of direct π-π overlap between naphthalene rings. |

Simulation of Spectroscopic Properties

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra based on the calculated electronic and vibrational structure of this compound, one can make detailed assignments of experimental data and understand how molecular structure translates into spectroscopic features.

The vibrational spectra (Infrared and Raman) of this compound can be simulated using quantum chemical methods, typically Density Functional Theory (DFT). These calculations yield the frequencies and intensities of the fundamental vibrational modes. osti.gov The predicted spectrum for this compound would feature several characteristic bands.

O-H Stretch: A strong, broad band in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydroxyl group, whose exact position is sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the naphthalene ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol (B145695) side chain would be found just below 3000 cm⁻¹. researchgate.net

C=C Aromatic Stretches: A series of sharp peaks in the 1400-1600 cm⁻¹ region, which are characteristic of the naphthalene ring system.

C-F Stretch: A strong absorption band, typically in the 1000-1200 cm⁻¹ region, which is a key marker for the fluorine substituent.

C-O Stretch: A prominent band for the primary alcohol, expected in the 1050-1150 cm⁻¹ range.

Simulations can be performed for the isolated molecule in the gas phase or can incorporate solvent effects, which can cause shifts in peak positions and changes in intensities, providing a more accurate comparison with experimental solution-phase spectra. rsc.org

The electronic absorption (UV-Vis) spectrum is governed by transitions between electronic energy levels. Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra of organic molecules. For this compound, the spectrum is expected to be dominated by π→π* transitions within the naphthalene chromophore.

Computational predictions would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The naphthalene system typically shows strong absorptions in the UV region. The presence of the fluoro and hydroxyl substituents would be predicted to cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene. Solvent effects are also crucial in UV-Vis spectroscopy, and computational models can simulate these shifts by incorporating a polarizable continuum model (PCM) or explicit solvent molecules. researchgate.net

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound in Ethanol

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~315 | ~0.15 | π→π* transition, lowest energy |

| S₀ → S₂ | ~280 | ~0.40 | π→π* transition |

| S₀ → S₃ | ~225 | ~1.20 | π→π* transition, highest intensity |

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard for these calculations. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts influenced by the fluorine atom and the ethanol substituent. The protons of the -CH₂CH₂OH side chain would appear in the aliphatic region, with the methylene (B1212753) group adjacent to the oxygen being the most deshielded. The ¹³C NMR spectrum would similarly show characteristic shifts for the aromatic carbons, with the carbon bonded to fluorine (C-4) exhibiting a large C-F coupling constant, and the carbons of the side chain appearing at higher field. libretexts.orgsigmaaldrich.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 7.2 - 8.2 | 115 - 135 |

| -CH₂- (naphthyl) | ~3.4 | ~35 |

| -CH₂- (hydroxyl) | ~4.0 | ~62 |

| -OH | Variable (e.g., ~1.5-2.5) | N/A |

| C-F | N/A | ~155-160 (d, ¹JCF ≈ 250 Hz) |

| Other Aromatic C | N/A | 120 - 140 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. nih.gov This involves locating stationary points—reactants, products, intermediates, and transition states—and calculating their relative energies. For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or subsequent reactions.

For example, one possible synthesis involves the reduction of 2-(4-fluoro-1-naphthyl)acetic acid or its ester. A computational study of this reaction would model the pathway of the reducing agent (e.g., LiAlH₄) approaching the carbonyl group. It would identify the transition state for the hydride transfer, calculating the activation energy barrier for the reaction. Such studies can explain stereochemical outcomes and the role of solvents.

Another area of investigation could be the mechanism of electrophilic aromatic substitution on the fluoronaphthalene ring. DFT calculations can determine the relative stability of the sigma complexes formed by electrophilic attack at different positions, thereby predicting the regioselectivity of reactions like nitration or halogenation. These computational models provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Fluoro 1 Naphthyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atomic environments within the 2-(4-Fluoro-1-naphthyl)ethanol molecule, allowing for unambiguous structural assignment.

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the ethyl group and the aromatic naphthalene (B1677914) ring. The protons of the two methylene (B1212753) groups (-CH₂-) on the ethanol (B145695) side chain are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to show complex splitting patterns. They would likely appear as two separate multiplets. The hydroxyl (-OH) proton typically appears as a broad singlet, though its chemical shift can vary depending on solvent and concentration. The protons on the naphthalene ring will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the fluorine substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.2 - 7.2 | Multiplet (m) | - | 6H | Ar-H |

| ~4.0 | Triplet (t) | ~6.5 | 2H | -CH₂-OH |

| ~3.2 | Triplet (t) | ~6.5 | 2H | Ar-CH₂- |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected: ten for the naphthalene ring system and two for the ethanol side chain. The carbon atom bonded to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The chemical shifts of the other aromatic carbons are also influenced by the fluorine's position. The carbons of the ethanol group will appear in the aliphatic region of the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158 (d, ¹JCF ≈ 250 Hz) | C -4 |

| ~135 - 120 | Aromatic C & C -Ar (9 signals) |

| ~62 | -C H₂-OH |

Fluorine-19 (¹⁹F) NMR for Fluoro-Naphthalene Moiety Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. iucr.orgnih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the naphthalene ring. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic system and would be coupled to the adjacent aromatic protons, potentially resulting in a multiplet. This provides direct evidence for the presence and electronic environment of the fluorine substituent. nih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the complete structural assignment by revealing connectivity between atoms. bas.bgsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships. docbrown.info A key correlation would be observed between the two methylene groups of the ethanol side chain (-CH₂-CH₂-OH), confirming their connectivity. sigmaaldrich.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). docbrown.info It would definitively link the proton signals of the ethanol chain and the aromatic ring to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sigmaaldrich.com This is particularly useful for assigning quaternary (non-protonated) carbons and for confirming the connection of the ethanol side chain to the C-1 position of the naphthalene ring by observing a correlation from the Ar-CH₂- protons to the C-1 and C-2 carbons of the ring. docbrown.info

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250-1000 | C-F stretch | Aryl-Fluoride |

The broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Absorptions for aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively. The presence of the naphthalene ring is confirmed by C=C stretching vibrations around 1600-1500 cm⁻¹. A strong band in the 1250-1000 cm⁻¹ region would be characteristic of the C-F bond stretch, and a C-O stretch for the primary alcohol would be expected around 1050 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, particularly within the naphthalene chromophore.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene ring system. Naphthalene, a polycyclic aromatic hydrocarbon, exhibits characteristic absorption bands corresponding to π → π* transitions. acs.org These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system.

The spectrum of naphthalene typically displays three main absorption regions. ias.ac.in These are often referred to, using Platt's notation, as the ¹Lₐ and ¹Lₑ bands. researchgate.net For naphthalene itself, the ¹Lₑ transition occurs at a higher energy (shorter wavelength, around 220 nm), while the ¹Lₐ band appears at a lower energy (longer wavelength, around 275 nm) and a third, lower-intensity band system (the ¹Bₑ band) is observed at the longest wavelength (around 312 nm). researchgate.netaanda.org These bands arise from the promotion of electrons within the π aromatic orbitals of the naphthalene chromophore. aanda.org The presence of substituents modifies the precise energy and intensity of these transitions.

The introduction of a fluorine atom and an ethanol group onto the naphthalene chromophore alters the electronic environment and, consequently, the UV-Vis absorption spectrum. Substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

Fluorine, being a highly electronegative atom, exerts a strong inductive electron-withdrawing effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance or mesomeric effect (+M). The net effect on the electronic spectrum depends on the interplay between these two opposing effects and the position of substitution.

For fluoronaphthalenes, the substitution generally leads to a bathochromic shift of the absorption bands compared to unsubstituted naphthalene. mdpi.com This indicates that the energy difference between the ground and excited states is reduced. The fluorine atom perturbs the energy levels of the π molecular orbitals. The extent of this perturbation and the resulting spectral shift are dependent on the position of the fluorine atom on the naphthalene ring. ias.ac.inresearchgate.net The ethanol group, being a weak electron-donating group, will also contribute to a small bathochromic shift. The combined effects of both substituents on this compound result in a unique UV-Vis spectrum that is characteristic of its specific substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₁FO), the molecular ion peak (M⁺˙) would appear at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass.

Upon electron ionization, the molecular ion is formed, which is often unstable and undergoes fragmentation to produce smaller, charged fragments. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and the loss of a water molecule. libretexts.orgyoutube.com

For this compound, key fragmentation events are predicted as follows:

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the naphthalene ring would be a highly favorable pathway, leading to the loss of a fluoronaphthyl radical and the formation of a [CH(OH)CH₃]⁺ fragment at m/z 45. Alternatively, loss of a methyl radical would form a [M-15]⁺ ion.

Loss of Water: Dehydration is a common fragmentation for alcohols, which would result in a peak at [M-18]⁺. youtube.com

Benzylic Cleavage: Cleavage of the C-C bond of the ethanol side chain is expected. Loss of the terminal CH₃ group would give a significant peak at [M-15]⁺. Loss of the entire hydroxyethyl (B10761427) group would lead to a fragment corresponding to the fluoronaphthyl cation [C₁₀H₆F]⁺ at m/z 145.

Fluorine-related fragmentation: The loss of fluorine (F•) or hydrogen fluoride (B91410) (HF) can also occur, leading to peaks at [M-19]⁺ and [M-20]⁺, respectively. whitman.edu

The relative abundance of these fragment ions creates a unique mass spectrum that serves as a molecular fingerprint for this compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 190 | [C₁₂H₁₁FO]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [C₁₁H₈FO]⁺ | Loss of CH₃ radical (M - 15) |

| 172 | [C₁₂H₉F]⁺˙ | Loss of H₂O (M - 18) |

| 171 | [C₁₂H₁₀F]⁺ | Loss of F radical (M - 19) |

| 170 | [C₁₂H₉F]⁺ | Loss of HF (M - 20) |

| 145 | [C₁₀H₆F]⁺ | Loss of CH₃CHOH side chain |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage, formation of [CH₃CHOH]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the surveyed literature, its solid-state architecture can be inferred from the analysis of related functionalized naphthalene structures. mdpi.comdoaj.orgresearchgate.net

The molecular structure would be defined by several key features:

Naphthalene Ring System: The 10-carbon naphthalene core is expected to be nearly planar, as is characteristic of this aromatic system. mdpi.com

Substituent Geometry: The fluorine atom would lie in the plane of the naphthalene ring. The ethanol substituent introduces a chiral center at the carbon atom bonded to the hydroxyl group. The bond lengths and angles around this sp³-hybridized carbon would adopt a tetrahedral geometry.

Conformation: The orientation of the ethanol side chain relative to the naphthalene ring will be a key conformational feature, influenced by steric hindrance and intramolecular interactions.

In the solid state, the molecules would pack in a specific arrangement to form a crystal lattice. The nature of this packing is governed by intermolecular forces. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl group (-OH) of the ethanol side chain is a strong hydrogen bond donor and acceptor. This will likely lead to the formation of hydrogen-bonded networks, which will be a dominant factor in the crystal packing.

π-π Stacking: The planar naphthalene rings are capable of engaging in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner.

C-H···π and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups and the π-system or the electronegative fluorine atom can also contribute to the stability of the crystal structure. mdpi.com

Role of 2 4 Fluoro 1 Naphthyl Ethanol As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Fluorinated Polycyclic Aromatic Hydrocarbons

The synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) is an area of intense research, driven by their potential applications in organic electronics and as fluorescent probes. researchgate.net While general methods for the synthesis of fluorinated PAHs, such as the oxidative photocyclization of diarylfluoroalkenes and the cyclization of fluorinated alkenes, are established, the specific use of 2-(4-Fluoro-1-naphthyl)ethanol as a starting material is not yet extensively documented in publicly available research. researchgate.net

Hypothetically, the structure of this compound lends itself to several synthetic strategies for the construction of larger PAH systems. The ethanol (B145695) moiety could be transformed into a more reactive functional group, such as an alkyne or an alkene, which could then participate in intramolecular or intermolecular cyclization reactions. For instance, dehydration of the alcohol to the corresponding vinylnaphthalene derivative would provide a diene precursor suitable for Diels-Alder reactions, a powerful tool for ring formation. Alternatively, conversion of the alcohol to a halide or triflate would enable its participation in cross-coupling reactions, allowing for the annulation of additional aromatic rings. The fluorine atom on the naphthalene (B1677914) ring is expected to influence the regioselectivity of these cyclization reactions and would ultimately be incorporated into the final PAH structure, potentially enhancing its electronic properties and stability.

Building Block in the Enantioselective Synthesis of Chiral Compounds

The development of methods for the enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. Chiral alcohols, in particular, are valuable synthons for the preparation of a wide range of enantiomerically pure compounds. While there is a wealth of information on the enantioselective synthesis of chiral alcohols and fluorinated molecules in general, specific studies detailing the use of this compound as a building block in catalytic enantioselective transformations are not prominently featured in the current body of scientific literature.

Despite the lack of specific examples, one can envision several potential pathways for the application of this compound in this context. Kinetic resolution, a common strategy for separating enantiomers, could be employed. In this approach, the racemic alcohol would be subjected to an enzymatic or chiral catalyst-mediated reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For example, lipase-catalyzed acylation is a well-established method for the kinetic resolution of a wide variety of secondary alcohols.

Furthermore, the hydroxyl group of this compound could be oxidized to the corresponding ketone, 1-(4-fluoro-1-naphthyl)ethan-1-one. This ketone would then be a prochiral substrate for asymmetric reduction using chiral reducing agents or catalytic asymmetric hydrogenation, providing access to either enantiomer of the starting alcohol with high enantiomeric excess. The resulting enantiomerically enriched alcohol could then serve as a key intermediate in the synthesis of more complex chiral molecules.

Table 1: Potential Enantioselective Transformations of this compound and its Derivatives

| Transformation | Substrate | Reagents/Catalyst | Potential Product |

| Kinetic Resolution | (±)-2-(4-Fluoro-1-naphthyl)ethanol | Lipase, Acyl Donor | (R)- or (S)-2-(4-Fluoro-1-naphthyl)ethanol and the corresponding ester |

| Asymmetric Reduction | 1-(4-Fluoro-1-naphthyl)ethan-1-one | Chiral Reducing Agent (e.g., CBS reagent) | (R)- or (S)-2-(4-Fluoro-1-naphthyl)ethanol |

| Asymmetric Hydrogenation | 1-(4-Fluoro-1-naphthyl)ethan-1-one | Chiral Metal Catalyst (e.g., Ru-BINAP), H₂ | (R)- or (S)-2-(4-Fluoro-1-naphthyl)ethanol |

Contribution to the Synthesis of Diverse Organic Scaffolds and Heterocyclic Systems

The synthesis of diverse organic scaffolds and heterocyclic compounds is a central theme in drug discovery, as these structures often form the core of biologically active molecules. The utility of a building block is greatly enhanced if it can be readily converted into a variety of different molecular frameworks. While specific examples of the derivatization of this compound into diverse scaffolds and heterocycles are not widely reported, its chemical structure suggests numerous possibilities.

The ethanol side chain is a versatile handle for a multitude of chemical transformations. For instance, substitution of the hydroxyl group with an azide (B81097) moiety would open up access to triazole-containing compounds via click chemistry. Alternatively, the alcohol could be converted to an amine, which could then be used in the construction of various nitrogen-containing heterocycles, such as pyrimidines or quinolines, through condensation reactions with appropriate partners.

Furthermore, the naphthalene ring itself can participate in various reactions. Electrophilic aromatic substitution reactions, directed by the existing substituents, could be used to introduce additional functional groups. The fluorine atom, while generally deactivating, can also serve as a handle for nucleophilic aromatic substitution under certain conditions, allowing for the introduction of a wide range of nucleophiles. The combination of reactions at both the side chain and the aromatic ring could lead to a vast array of structurally diverse molecules.

Table 2: Potential Synthetic Pathways to Diverse Scaffolds from this compound

| Starting Material Derivative | Reaction Type | Potential Product Class |

| 2-(4-Fluoro-1-naphthyl)ethyl azide | Huisgen Cycloaddition | Triazoles |

| 2-(4-Fluoro-1-naphthyl)ethylamine | Condensation Reactions | Pyrimidines, Quinolines |

| This compound | Electrophilic Aromatic Substitution | Further functionalized naphthalenes |

| This compound | Nucleophilic Aromatic Substitution | Variously substituted naphthalenes |

Advanced Analytical Methodologies for Purity and Stereochemical Assessment in Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds like 2-(4-Fluoro-1-naphthyl)ethanol. researchgate.net Its versatility allows for the separation of the main compound from potential impurities, including starting materials, by-products, and degradation products.

Detailed research findings indicate that reversed-phase HPLC is a highly effective mode for this purpose. nih.gov In this approach, a non-polar stationary phase, typically a C18 (octadecyl silane) column, is used with a polar mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, allowing for gradient or isocratic elution to achieve optimal separation. researchgate.netsigmaaldrich.com Detection is commonly performed using ultraviolet (UV) or fluorescence detectors. nih.govresearchgate.net The naphthalene (B1677914) moiety in this compound provides strong UV absorbance and native fluorescence, enabling high sensitivity and selective detection. nih.gov

For quantitative analysis, a validated HPLC method is established. This involves creating a calibration curve by analyzing standard solutions of the compound at various known concentrations. sciepub.com The peak area of the analyte is plotted against its concentration to generate a linear regression curve, which is then used to determine the concentration of the compound in unknown samples. nih.govsciepub.com Method validation typically assesses parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results. nih.gov For instance, a study on related naphthol compounds demonstrated excellent linearity with correlation coefficients (R²) between 0.9992 and 0.9998. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene-Based Compounds This table represents typical conditions based on the analysis of analogous compounds and may require optimization for this compound.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 4 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | researchgate.netsigmaaldrich.com |

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govnih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | nih.govnih.gov |

| Detector | UV/Vis or Fluorescence | nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL | researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives and Purity Evaluation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may have limited volatility, GC is highly suitable for evaluating its purity by detecting volatile impurities or by analyzing more volatile derivatives of the compound. It is often coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of impurities. nih.govnih.gov

For purity evaluation, headspace solid-phase microextraction (HS-SPME) can be employed to sample volatile impurities from the sample matrix without injecting the non-volatile primary compound. embrapa.brscielo.org.za This method concentrates volatile analytes from the headspace above the sample onto a coated fiber, which is then thermally desorbed into the GC inlet. embrapa.br This is particularly useful for detecting residual solvents from the synthesis process.

Alternatively, the hydroxyl group of this compound can be derivatized, for example, through silylation, to create a more volatile and thermally stable compound suitable for GC analysis. However, direct analysis without derivatization is often preferred to simplify sample preparation. nih.gov The choice of GC column is critical, with different stationary phases providing varying selectivity. hpst.cz For complex samples, two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution by using two columns with different separation mechanisms. nih.govhpst.cz Quantitative analysis is performed using an internal standard method to ensure accuracy and precision. notulaebotanicae.ronih.gov

Table 2: General GC Parameters for Volatile Impurity Analysis This table provides a general framework for GC analysis; specific parameters would be optimized based on the target impurities and sample matrix.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Technique | Headspace (HS) or Direct Injection | embrapa.brnotulaebotanicae.ro |

| Column | Capillary column (e.g., HP-1, INNOWax) | hpst.cz |

| Carrier Gas | Helium or Hydrogen | notulaebotanicae.ro |

| Injector Temperature | 240 - 250 °C | notulaebotanicae.ro |

| Oven Program | Temperature gradient (e.g., initial 35-45 °C, ramped) | embrapa.brnotulaebotanicae.ro |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.govnotulaebotanicae.ro |

| Detector Temperature | 250 °C (FID) | notulaebotanicae.ro |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a stereogenic center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. researchgate.net This is crucial as different enantiomers of a compound can exhibit distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. semanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are widely used and highly effective for separating a broad range of chiral compounds, including aromatic alcohols. researchgate.netnih.gov The separation can be performed in either normal-phase or reversed-phase mode. nih.gov In normal-phase mode, the mobile phase is typically a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol). nih.gov The choice and proportion of the alcohol modifier can significantly influence retention times and the resolution between the enantiomers. researchgate.net Successful baseline separation allows for accurate quantification of each enantiomer, which is essential for quality control in both research and pharmaceutical development. researchgate.net

Table 3: Exemplar Conditions for Chiral Separation of Naphthyl Ethanol Analogs This table shows conditions used for similar compounds; optimization is required for this compound.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column (CSP) | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak IA) | researchgate.netnih.gov |

| Separation Mode | Normal Phase (NP) or Reversed Phase (RP) | nih.gov |

| Mobile Phase (NP) | n-Hexane / Alcohol (Ethanol or Isopropanol) mixture | nih.gov |

| Mobile Phase (RP) | Acetonitrile / Water or Methanol / Water | semanticscholar.org |

| Detection | UV/Vis or Circular Dichroism (CD) | nih.gov |

| Key Performance Metrics | Resolution (Rs), Enantioselectivity factor (α) | researchgate.netnih.gov |

Spectroscopic Techniques for Purity Verification (e.g., High-Resolution NMR, Quantitative MS)

Spectroscopic techniques provide critical information for structural confirmation and purity verification, complementing chromatographic data.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule. The chemical shifts, integration values (for ¹H NMR), and spin-spin splitting patterns confirm the molecular structure and can be used to detect and identify impurities. For instance, the integrated proton ratio should correspond to the number of protons in different environments in the molecule. docbrown.info In very pure samples, the coupling between the hydroxyl proton and adjacent protons can be observed. docbrown.info A common technique to confirm the identity of the -OH proton peak is to add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube; the labile hydroxyl proton exchanges with deuterium, causing its peak to disappear from the ¹H NMR spectrum. docbrown.info

Quantitative Mass Spectrometry (MS) , typically coupled with a chromatographic inlet (LC-MS or GC-MS), is used for both identification and quantification. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule, aiding in its identification and the structural characterization of any co-eluting impurities. nih.gov When operated in selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits for quantitative analysis of specific impurities. nih.gov

Table 4: Key Spectroscopic Data for Structural Verification Expected data points for this compound based on general principles.

| Technique | Parameter | Purpose / Expected Information | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm), Splitting, Integration | Confirms proton environments and their connectivity. Ratio of integrals verifies purity. | docbrown.info |

| ¹³C NMR | Chemical Shift (ppm) | Confirms the carbon skeleton of the molecule. | docbrown.info |

| HRMS | Accurate Mass (m/z) | Confirms elemental composition (C₁₂H₁₁FO). | nih.gov |

| GC-MS / LC-MS | Fragmentation Pattern | Provides structural fingerprint for compound and impurity identification. | nih.gov |

| NMR with D₂O | Disappearance of OH peak | Confirms the assignment of the hydroxyl proton signal. | docbrown.info |

Q & A

Q. Table 1. Key Synthetic Conditions for Analogous Compounds

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | K₂CO₃ (50 mmol) | |

| Solvent | Absolute ethanol | |

| Reaction Time | 6–12 hours | |

| Yield Optimization | Cold-water precipitation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.